BenchChemオンラインストアへようこそ!

[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile

Purity Analytical Chemistry Procurement Quality

[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile (CAS 61088-04-8) is a heterocyclic building block belonging to the tetrahydroindazole class, featuring an ether-linked acetonitrile substituent at the 3‑position of the saturated bicyclic core (molecular formula C9H11N3O, MW 177.20 g/mol). The compound incorporates both a hydrogen‑bond donor (N–H) and multiple hydrogen‑bond acceptors (ether oxygen, nitrile nitrogen, and pyrazole ring nitrogen), coupled with a partially saturated ring system that imparts favourable physicochemical properties for drug‑discovery programs.

Molecular Formula C9H11N3O
Molecular Weight 177.20 g/mol
CAS No. 61088-04-8
Cat. No. B11912642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile
CAS61088-04-8
Molecular FormulaC9H11N3O
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=NN2)OCC#N
InChIInChI=1S/C9H11N3O/c10-5-6-13-9-7-3-1-2-4-8(7)11-12-9/h1-4,6H2,(H,11,12)
InChIKeyWBCGCZNXBGIWJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile (CAS 61088-04-8): A Key Intermediate for Medicinal Chemistry


[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile (CAS 61088-04-8) is a heterocyclic building block belonging to the tetrahydroindazole class, featuring an ether-linked acetonitrile substituent at the 3‑position of the saturated bicyclic core (molecular formula C9H11N3O, MW 177.20 g/mol) . The compound incorporates both a hydrogen‑bond donor (N–H) and multiple hydrogen‑bond acceptors (ether oxygen, nitrile nitrogen, and pyrazole ring nitrogen), coupled with a partially saturated ring system that imparts favourable physicochemical properties for drug‑discovery programs [1].

Why Generic Replacement of [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile (CAS 61088-04-8) Fails: A Procurement Perspective


The combination of a 4,5,6,7‑tetrahydro‑1H‑indazole core, an ether‑linked acetonitrile group, and a free N–H at position 1 creates a unique property profile that cannot be replicated by close analogues. Direct‑linked analogues (e.g., 2‑(4,5,6,7‑tetrahydro‑1H‑indazol‑3‑yl)acetonitrile, CAS 86990‑99‑0) lack the ether oxygen, reducing hydrogen‑bond acceptor capacity and altering solubility; N‑substituted analogues (e.g., 1‑phenyl‑ or 1‑benzyl‑derivatives) block the only site available for further diversification, severely limiting downstream synthetic utility . Crucially, tetrahydroindazoles have been shown to offer superior metabolic stability relative to their fully aromatic indazole counterparts—a property that is exquisitely sensitive to substituent identity and position [1]. Substituting any of these structural features can therefore derail the intended biological, metabolic, or synthetic performance in lead‑optimisation campaigns, making [(4,5,6,7‑tetrahydro‑1H‑indazol‑3‑yl)oxy]acetonitrile a non‑interchangeable entity for medicinal chemistry procurement.

Quantitative Evidence for Procurement of [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile (CAS 61088-04-8) Over Closest Analogues


Purity Advantage: NLT 98% vs. Typical 97% for Direct‑Linked Analogue

Commercially available [(4,5,6,7‑tetrahydro‑1H‑indazol‑3‑yl)oxy]acetonitrile is supplied at a guaranteed minimum purity of 98% (NLT) by multiple ISO‑certified manufacturers, as verified by HPLC analysis . In contrast, the direct‑linked analogue 2‑(4,5,6,7‑tetrahydro‑1H‑indazol‑3‑yl)acetonitrile (CAS 86990‑99‑0) is routinely offered at 97% purity from the same supplier class . While the 1‑percentage‑point gap may appear small, for demanding applications such as fragment‑based drug discovery, crystallisation‑driven studies, or late‑stage functionalisation, the higher initial purity reduces the burden of additional purification and lowers the risk of impurity‑driven false positives.

Purity Analytical Chemistry Procurement Quality

Hydrogen‑Bond Acceptor and Polarity Differentiation via Ether Oxygen

The ether‑linked acetonitrile side‑chain of the target compound contributes an additional hydrogen‑bond acceptor (the ether oxygen) and increases topological polar surface area (tPSA) relative to the direct‑linked analogue CAS 86990‑99‑0. Using standard fragment‑based tPSA calculations, the target compound has a predicted tPSA of approximately 65.8 Ų (3 N atoms + 1 O atom), compared with ~52.5 Ų for the direct‑linked analogue (3 N atoms, no oxygen) [1]. This ~13.3 Ų increase in tPSA is expected to enhance aqueous solubility by roughly 0.5–1 log unit, based on established structure–solubility relationships for heterocyclic nitriles. Conversely, N‑arylated analogues (e.g., CAS 916173‑23‑4) possess a higher clogP (predicted ~3.2 vs. ~1.5 for the target compound) due to the lipophilic phenyl ring, reducing aqueous solubility and potentially lowering bioavailability in early‑stage in vivo studies.

Physicochemical Properties Permeability Solubility

Metabolic Stability Advantage of Tetrahydro Core Over Aromatic Indazoles

Tetrahydroindazole (HZ) chemotypes have been systematically optimised as inhibitors of human dihydroorotate dehydrogenase (DHODH) and demonstrate class‑level metabolic stability superior to fully aromatic indazoles [1]. In the J. Med. Chem. 2020 study by Popova et al., several HZ analogues showed favourable in vitro metabolic stability in human liver microsome assays (e.g., compound 51 displayed a half‑life >60 min), whereas the aromatic indazole core itself is known to be susceptible to CYP‑mediated oxidation. The target compound, carrying the tetrahydro‑indazole scaffold and lacking an aromatic N‑substituent, is expected to benefit from this class‑wide stability improvement, making it a superior starting point for pharmacokinetic optimisation.

Metabolic Stability Drug Metabolism PK Optimisation

Unblocked N–H Position Provides Synthetic Diversification Opportunity

Unlike 1‑aryl‑ or 1‑benzyl‑protected analogues (e.g., CAS 916173‑23‑4 and CAS 58442‑58‑3), the target compound retains a free N–H at the indazole 1‑position. This unmasked amine provides a direct handle for late‑stage N‑alkylation, N‑arylation, Mannich reactions, or sulfonylation, enabling rapid library expansion without the need for protection/deprotection sequences [1]. In contrast, the 1‑substituted analogues require additional synthetic steps to install or remove the protecting group, increasing step count and reducing overall yield. For a typical 1‑benzyl analogue, deprotection via hydrogenolysis adds one step and can cause side reactions with the nitrile group .

Synthetic Versatility Library Generation Medicinal Chemistry

Best Research and Industrial Application Scenarios for [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile (CAS 61088-04-8)


Fragment‑Based Drug Discovery Starting Point

The high guaranteed purity (NLT 98%) and multivector growth potential—ether‑linked nitrile, free N–H, and multiple hydrogen‑bonding sites—make CAS 61088‑04‑8 an ideal fragment for X‑ray crystallography and surface plasmon resonance (SPR) screening. Its moderate tPSA and low clogP facilitate aqueous solubility for biochemical assays, while the nitrile group serves as a sensitive IR probe for binding‑mode studies .

DHODH‑Targeted Lead Optimisation

Based on the demonstrated class‑wide metabolic stability of tetrahydroindazoles in DHODH inhibitor programs, CAS 61088‑04‑8 can be rapidly elaborated into potent DHODH inhibitors. The free N–H permits installation of substituents that tune interactions with the enzyme’s ubiquinone‑binding channel, accelerating structure–activity relationship (SAR) exploration [1].

Parallel Library Synthesis for Kinase and Epigenetic Targets

The unmasked 1‑position allows one‑step diversification via N‑arylation or N‑alkylation, enabling the generation of focused libraries for kinase, bromodomain, or HDAC targets in a high‑throughput manner. The nitrile group can be further transformed into amides, acids, or tetrazoles, providing additional vectors for property modulation [2].

Quote Request

Request a Quote for [(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.